Allyl thiocyanate

描述

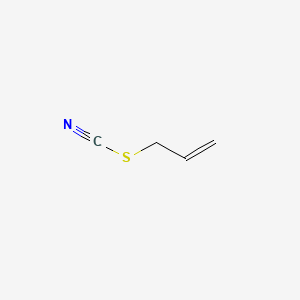

Allyl thiocyanate is an organic compound with the chemical formula C₄H₅NS. It is a colorless to pale yellow liquid with a pungent odor, commonly found in mustard oil. This compound is known for its use as a flavoring agent and in the synthesis of other chemicals. It is also recognized for its biological activities, including antimicrobial and insecticidal properties.

准备方法

Synthetic Routes and Reaction Conditions: Allyl thiocyanate can be synthesized through several methods. One common method involves the reaction of allyl chloride with potassium thiocyanate in an aqueous medium. The reaction proceeds as follows:

C3H5Cl+KSCN→C3H5SCN+KCl

This reaction is typically carried out at room temperature and requires thorough mixing to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of allyl alcohol with ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form allyl isothiocyanate, a compound with significant biological activity.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Addition: this compound can undergo addition reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Nucleophiles: Ammonia or amines are common nucleophiles for substitution reactions.

Electrophiles: Halogens or acids can act as electrophiles in addition reactions.

Major Products Formed:

Allyl Isothiocyanate: Formed through oxidation.

Substituted Thiocyanates: Formed through nucleophilic substitution.

Addition Products: Formed through addition reactions with electrophiles.

科学研究应用

Anticancer Properties

Allyl thiocyanate has shown significant potential as an anticancer agent across various studies. Its mechanisms of action include inducing apoptosis and inhibiting cell proliferation in multiple cancer cell lines.

Case Studies:

- Cervical Cancer: A study demonstrated that this compound inhibited cell viability and induced apoptosis in HeLa cells. The treatment led to a dose-dependent increase in apoptosis, characterized by a decrease in B-cell lymphoma-2 (Bcl-2) expression and an increase in Bcl-2-associated X protein (Bax) expression, indicating a shift towards pro-apoptotic signaling pathways .

- Malignant Glioma: Research on GBM 8401 cells revealed that this compound caused significant reductions in cell viability through a mitochondria-dependent apoptotic pathway. The IC50 value was determined to be approximately 9.25 μM after 24 hours of treatment .

- Cisplatin-Resistant Oral Cancer Cells: In vitro studies indicated that this compound significantly decreased the viability of cisplatin-resistant oral cancer cells in a dose-dependent manner, promoting apoptosis through mechanisms involving DNA fragmentation and the downregulation of key survival pathways .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for alternative therapies against antibiotic-resistant bacteria.

Research Findings:

- A study investigated the effects of this compound on Drosophila melanogaster infected with various bacterial strains. Results indicated that this compound enhanced the expression of antimicrobial peptides (AMPs), which play a crucial role in the innate immune response .

- In vitro tests have shown that this compound can increase the expression levels of AMPs, suggesting its potential as an alternative treatment option for bacterial infections .

Food Science Applications

In food science, this compound is utilized primarily as a flavoring agent due to its pungent taste characteristic of mustard and horseradish. Additionally, it serves functional roles as an antimicrobial agent and preservative.

Functional Uses:

- As a food additive, this compound is recognized for its ability to inhibit microbial growth, thus extending the shelf life of food products. Its application as an anti-mold agent and bactericide is particularly relevant in food preservation .

- The compound is also explored for its potential use in crop protection against pests and pathogens due to its insecticidal properties .

Bioavailability and Metabolism

Research indicates that this compound has high bioavailability when consumed through dietary sources such as cruciferous vegetables. Approximately 90% of orally administered this compound is absorbed, primarily metabolized via the mercapturic acid pathway, leading to significant urinary concentrations compared to plasma levels .

Metabolic Pathway:

作用机制

Allyl thiocyanate exerts its effects through various molecular targets and pathways. It can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. For example, it can inhibit the activity of certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can induce oxidative stress in microbial cells, leading to their death.

相似化合物的比较

Allyl Isothiocyanate: Similar in structure but differs in the position of the sulfur atom. It is known for its pungent flavor and antimicrobial properties.

Phenyl Isothiocyanate: Contains a phenyl group instead of an allyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

Methyl Isothiocyanate: Contains a methyl group instead of an allyl group. It is used as a soil fumigant and pesticide.

Uniqueness: Allyl thiocyanate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

生物活性

Allyl thiocyanate (AITC) is a naturally occurring organosulfur compound found in cruciferous vegetables such as mustard, cabbage, and radishes. It has garnered attention for its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of AITC, supported by recent research findings, case studies, and data tables.

1. Anticancer Activity

AITC exhibits significant anticancer properties across various cancer models. Its mechanisms of action include inducing apoptosis, cell cycle arrest, and inhibiting metastasis.

- Apoptosis Induction : AITC has been shown to induce apoptosis in several cancer cell lines by modulating the expression of Bcl-2 family proteins. For instance, in HeLa cells, AITC treatment increased the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : In malignant glioma cells (GBM 8401), AITC caused G2/M phase arrest with an IC50 value of 9.25 μM after 24 hours of treatment .

- Inhibition of Metastasis : AITC suppresses the invasion and migration of neoplastic cells, contributing to its potential as a chemopreventive agent .

1.2 Case Studies and Data

The following table summarizes the effects of AITC on various cancer cell lines:

| Cell Line | Treatment Concentration (μM) | Duration (h) | Observed Effect |

|---|---|---|---|

| HeLa (cervical cancer) | 45 | 72 | Increased apoptosis |

| GBM 8401 (glioma) | 9.25 | 24 | G2/M phase arrest |

| CAL27 (oral cancer) | 0-40 | 24-48 | Dose-dependent viability reduction |

| HL60 (leukemia) | 100 nM–50 μM | 48 | GC50 values between 1.49-3.22 |

2. Antimicrobial Properties

AITC also exhibits antimicrobial activity against various pathogens, making it a candidate for alternative therapeutic strategies.

AITC enhances the expression of antimicrobial peptides (AMPs), which play a crucial role in innate immunity by targeting bacterial membranes . Research indicates that AITC can significantly increase AMP levels in Drosophila melanogaster following bacterial infections.

2.2 Efficacy Against Pathogens

AITC has demonstrated effectiveness against common foodborne pathogens such as Escherichia coli and Listeria monocytogenes. The following table highlights its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| E. coli | 0.5 μL/mL | |

| Listeria monocytogenes | 0.3 μL/mL | |

| Campylobacter jejuni | Not specified |

3. Anti-inflammatory Effects

AITC has been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators.

Research indicates that AITC can modulate the NF-kB signaling pathway, which is crucial for inflammatory responses . By inhibiting this pathway, AITC reduces the production of inflammatory cytokines.

4. Safety and Toxicity

While AITC shows promising biological activities, it is essential to consider its safety profile:

- Toxicity Studies : High doses have been associated with bladder tumors in animal studies; however, these effects were primarily observed with oral exposure rather than inhalation .

- Metabolism : AITC is metabolized into thiocyanate and other compounds, which may have implications for its safety and efficacy in long-term use .

5. Conclusion

This compound is a potent compound with diverse biological activities ranging from anticancer effects to antimicrobial properties. Its mechanisms involve complex interactions at the cellular level, particularly through apoptosis induction and modulation of immune responses. Ongoing research will further elucidate its potential therapeutic applications while addressing safety concerns associated with its use.

化学反应分析

Isomerization to Allyl Isothiocyanate

Allyl thiocyanate readily isomerizes to allyl isothiocyanate (AITC), the thermodynamically stable form:

This reaction occurs spontaneously under ambient conditions and accelerates with heat. The isomerization mechanism involves a thiocyanate-to-isothiocyanate rearrangement, which is critical in industrial synthesis and natural biosynthetic pathways (e.g., in mustard plants) .

Nucleophilic Addition Reactions

This compound participates in nucleophilic additions with amino compounds, though its reactivity is lower compared to AITC. Key findings include:

Reactions with Amino Acids and Peptides

In aqueous solutions, this compound reacts with amino acids (e.g., glycine, alanine) and peptides to form N-allylthiocarbamoyl derivatives. A study by Cejpek et al. (2000) demonstrated:

-

pH Dependency : Reaction rates increase with pH. At pH 10, glycine reacts 13.1× faster than at pH 6 (Table 1).

-

Secondary Products : Cyclization of primary adducts yields 3-allyl-2-thiohydantoins, which are stable in acidic conditions but hydrolyze in alkaline media .

Table 1: Apparent Reaction Rate Coefficients (k₂') for AITC/Allyl Thiocyanate Reactions

| Nucleophile | pH 6 (M⁻¹s⁻¹) | pH 8 (M⁻¹s⁻¹) | pH 10 (M⁻¹s⁻¹) |

|---|---|---|---|

| Glycine | 0.0034 | 0.508 | 13.1 |

| Alanine | 0.0050 | 0.381 | 6.1 |

| Glycylglycine | 0.069 | 3.6 | 8.6 |

Decomposition and Stability

This compound is unstable under high temperatures or prolonged storage:

-

Thermal Decomposition : At 250°C, it decomposes violently, releasing toxic fumes (e.g., HCN, SOₓ) .

-

Hydrolysis : In aqueous solutions, it hydrolyzes to allylamine and carbonyl sulfide, a pathway accelerated by alkaline conditions .

Biological Interactions

This compound and its metabolites interact with biomolecules:

属性

IUPAC Name |

prop-2-enyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYHJRLWCUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870765 | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-49-8 | |

| Record name | Allyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thiocyanato-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。